

The Pharmacokinetics and Bioavailability of Lisuride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Lisuride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the *in vivo* pharmacokinetics and bioavailability of **lisuride**, a dopamine receptor agonist with a complex pharmacological profile. The information is compiled from various preclinical and clinical studies to support further research and development efforts.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **lisuride** exhibit significant variability depending on the route of administration and the species studied. Below are summaries of key quantitative data from human and animal studies.

Table 1: Pharmacokinetics of Lisuride in Humans

Route of Administration	Dose	Cmax (ng/mL)	Tmax (min)	Half-life (t _{1/2})	Bioavailability (%)	Clearance (mL/min/kg)	Study Population	Reference
Oral	300 µg	0.27 - 3.30	39 (mean)	~2 hours	10 - 20%	Apparent oral clearance increases by 110% after 2-4 weeks of treatment	Parkinson's disease patients	[1]
Oral	200 µg	-	60 - 80	10 hours (elimination half-life of ¹⁴ C-radioactivity)	14%	-	elderly volunteers	[2]
Intravenous (IV)	25 µg	-	-	14 min (phase 1), 1.5 h (phase 2)	100% (by definition)	13	12 healthy male volunteers	[3]
Intravenous (IV)	25 µg	-	-	3 min, 16 min, 2.9 h	100% (by)	16 ± 9	6 elderly	[2]

			(three-phasic decline)	definition)		volunteers	
Intramuscular (IM)	25 µg	-	12 - 15	Similar to IV	90%	-	12 healthy male volunteers [3]
Subcutaneous (SC)	25 µg	-	12 - 15	Similar to IV	94%	-	12 healthy male volunteers [3]
Subcutaneous (SC) Infusion	60 µg/hour for 2 hours	0.78 ± 0.19 (steady state)	-	1.4 ± 0.4 hours	-	20 ± 6	6 Parkinsonian patients [4]

Experimental Protocols

The determination of **lisuride**'s pharmacokinetic profile relies on precise and validated experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vivo Bioavailability Study in Humans (Oral and Intravenous Administration)

This protocol is a composite representation based on the methodologies described in the cited literature[1][2].

Objective: To determine the absolute bioavailability and pharmacokinetic profile of orally administered **lisuride** in comparison to intravenous administration.

Subjects: Healthy adult male and female volunteers or patient populations (e.g., Parkinson's disease patients), with specific inclusion and exclusion criteria defined in the study protocol.

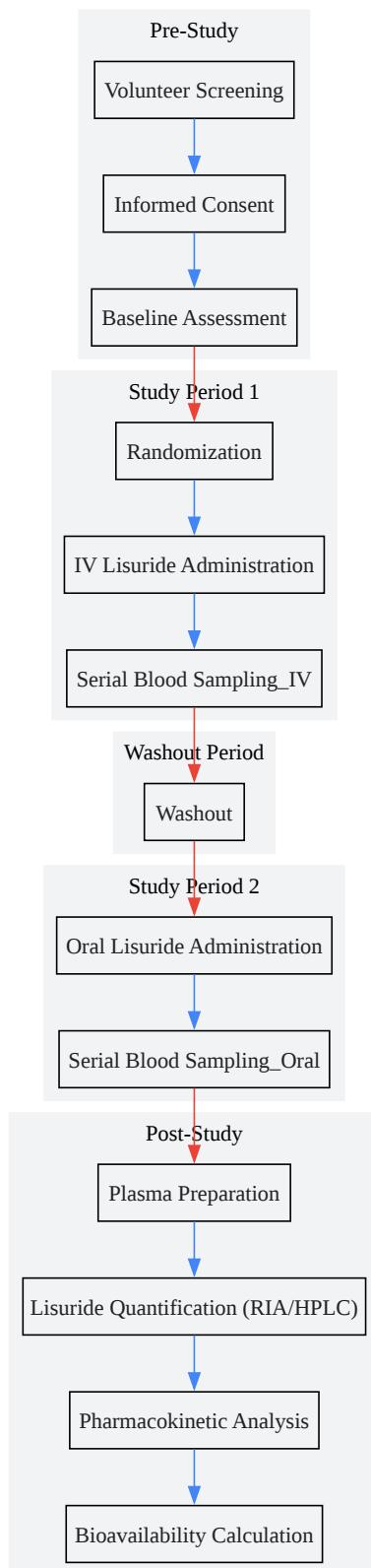
Materials:

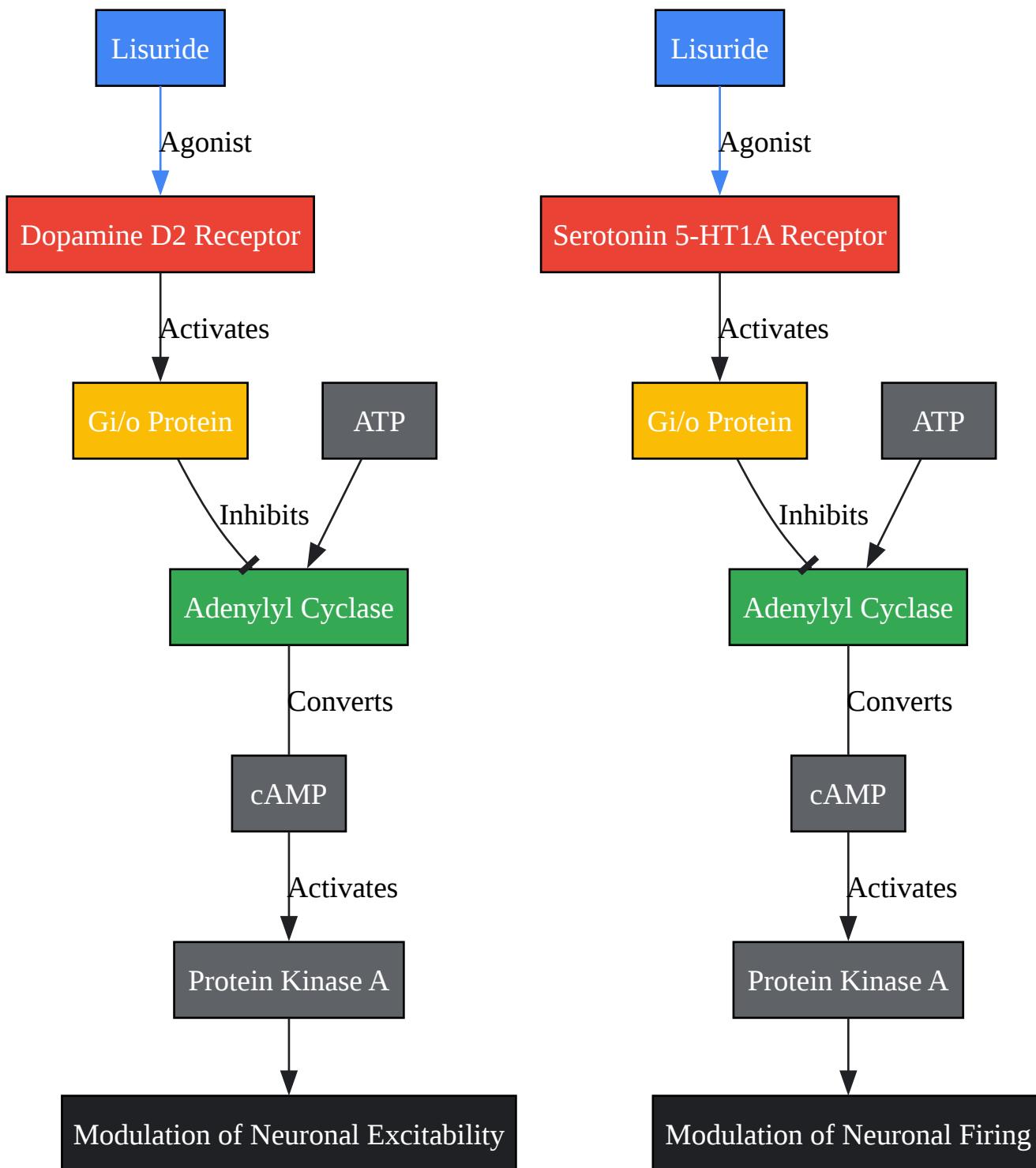
- **Lisuride** hydrogen maleate for oral and intravenous administration.
- ^{14}C -labelled **lisuride** hydrogen maleate (for studies involving radioactivity measurement).
- Standard laboratory equipment for blood collection (e.g., heparinized tubes).
- Centrifuge for plasma separation.
- Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) system or a gamma counter for radioimmunoassay (RIA).

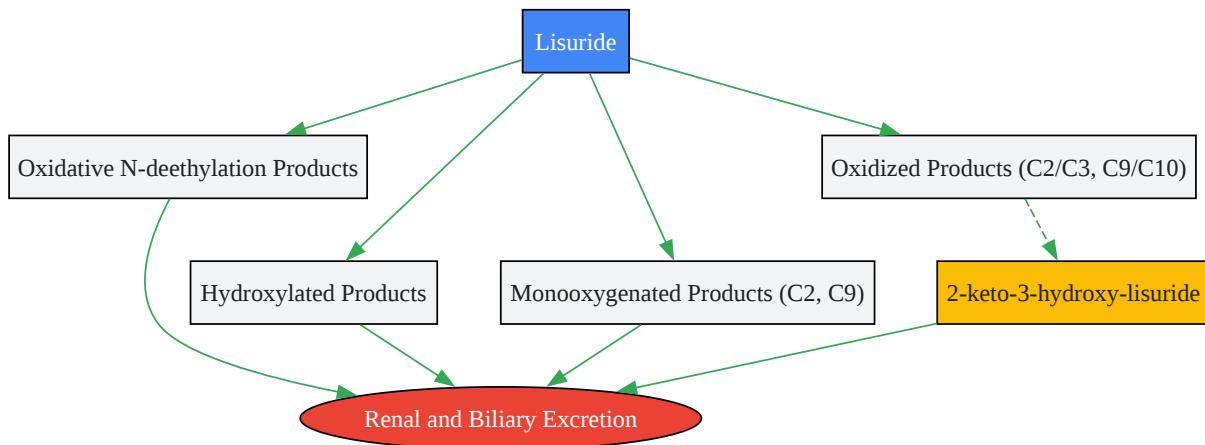
Procedure:

- Volunteer Screening and Baseline Assessment: Participants undergo a thorough medical screening, including physical examination, ECG, and routine blood and urine tests.
- Study Design: A randomized, crossover design is typically employed, where each subject receives both oral and intravenous **lisuride** on separate occasions, with a washout period in between.
- Dosing:
 - Intravenous: A single bolus injection of a sterile solution of **lisuride** (e.g., 25 μg) is administered over a short period.
 - Oral: A single oral dose of **lisuride** (e.g., 200-300 μg) is administered with a standardized volume of water after an overnight fast.
- Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours).
- Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
- **Lisuride** Quantification:

- Radioimmunoassay (RIA): A competitive binding assay where a known quantity of radiolabeled **lisuride** competes with the unlabeled **lisuride** in the plasma sample for binding to a specific antibody. The amount of radioactivity is inversely proportional to the concentration of **lisuride** in the sample[1][5].
- High-Performance Liquid Chromatography (HPLC): A chromatographic technique used to separate **lisuride** from other plasma components, followed by detection using UV or fluorescence detectors. This method provides high specificity and sensitivity[6][7].
- Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
- Bioavailability Calculation: The absolute bioavailability (F) is calculated using the formula: $F = (AUC_{oral} / AUC_{IV}) \times (Dose_{IV} / Dose_{oral})$.







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